Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C11H9NO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and furan, a five-membered aromatic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of thiophene and furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may have different substituents on the ring.
Furan-2-carboxylate derivatives: These compounds share the furan ring and carboxylate group but may have different substituents on the ring.
Uniqueness
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is unique due to the presence of both thiophene and furan rings in its structure. This dual aromatic system can impart unique electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with diverse applications.
Biological Activity
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Chemical Formula: C11H10N2O4S
Molecular Weight: 246.27 g/mol
CAS Number: 255828-29-6
The compound features a thiophene ring, a furan moiety, and a carboxylate group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity : Thiophene derivatives have shown promise as antiviral agents. Research indicates that compounds with similar scaffolds exhibit activity against viruses such as the Ebola virus. For instance, studies have demonstrated that certain thiophene derivatives can inhibit viral entry by targeting specific viral proteins .
- Antimicrobial Properties : There is emerging evidence that compounds containing thiophene and furan rings possess antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death.
- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
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Antiviral Studies : A study conducted on a series of thiophene derivatives identified one compound with an EC50 value (the concentration required for 50% inhibition of viral replication) in the micromolar range against the Ebola virus pseudotype . The selectivity index (SI), which indicates the safety margin of the compound, was also favorable, suggesting potential for further development.
Compound EC50 (μM) CC50 (μM) SI (CC50/EC50) Thiophene Derivative A 0.07 16 229 This compound TBD TBD TBD -
Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its efficacy.
Bacteria Species MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral protein interactions necessary for host cell entry .
- Disruption of Cellular Processes : The compound may affect cellular signaling pathways involved in inflammation or microbial resistance mechanisms.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:
- Absorption : Initial studies indicate that thiophene derivatives can be absorbed effectively when administered orally.
- Distribution : The lipophilicity of the compound suggests it may distribute well in lipid membranes, potentially enhancing its bioavailability.
- Metabolism and Excretion : Further research is needed to clarify the metabolic pathways involved and the rate at which the compound is excreted from the body.
Properties
IUPAC Name |
methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFPTCJZPSYBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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